molecular formula C9H14ClN3 B1526161 N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride CAS No. 1354968-76-5

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride

Cat. No. B1526161
M. Wt: 199.68 g/mol
InChI Key: GPNYWTGZIWHFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1354968-76-5 . It has a molecular weight of 199.68 . The IUPAC name for this compound is 3,5-dimethylbenzenecarbohydrazonamide hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N’-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride” is 1S/C9H13N3.ClH/c1-6-3-7(2)5-8(4-6)9(10)12-11;/h3-5H,11H2,1-2H3,(H2,10,12);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N’-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the web search results.

Scientific Research Applications

Phase II Study of Chemotherapy for Malignant Astrocytomas

A Phase II clinical study evaluated the use of chemotherapy in patients with supratentorial malignant gliomas, indicating the role of chemical compounds in enhancing antitumor effects (Ikeda et al., 1996).

Carcinogenic Heterocyclic Amines in Diet

Research on the presence of carcinogenic heterocyclic amines in the diet of healthy volunteers highlights the importance of studying dietary intake of potentially harmful compounds (Ushiyama et al., 1991).

Metabolism and Disposition of Oral Dabrafenib in Cancer Patients

A study on the metabolism and excretion of Dabrafenib in cancer patients provides insights into the metabolic pathways involved in the elimination of this drug, showing the scientific interest in understanding how drugs are processed in the body (Bershas et al., 2013).

Antimicrobial Melimine Lenses

Research on the biocompatibility and antimicrobial effectiveness of melimine-coated contact lenses in rabbit and human studies demonstrates the application of chemical compounds in developing medical devices with antimicrobial properties (Dutta et al., 2014).

Exposure to Heterocyclic Amines

A study on the exposure to heterocyclic amines and their potential carcinogenic effects emphasizes the significance of understanding the environmental and dietary exposure to chemical compounds (Wakabayashi et al., 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N'-amino-3,5-dimethylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-6-3-7(2)5-8(4-6)9(10)12-11;/h3-5H,11H2,1-2H3,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNYWTGZIWHFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NN)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)/C(=N/N)/N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-amino-3,5-dimethylbenzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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